molecular formula C12H13NO3 B4752513 N-1,3-benzodioxol-5-ylcyclobutanecarboxamide

N-1,3-benzodioxol-5-ylcyclobutanecarboxamide

Cat. No. B4752513
M. Wt: 219.24 g/mol
InChI Key: OBHXYRHYWRGUJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to N-1,3-Benzodioxol-5-ylcyclobutanecarboxamide involves various chemical routes and methodologies. For example, the synthesis and characterization of similar research chemicals have demonstrated complex routes involving bioisosteric replacements and regioisomer differentiation, indicating a sophisticated synthetic approach to such compounds (McLaughlin et al., 2016). Additionally, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides showcases multi-component reactions highlighting the complexity and creativity in synthesizing these types of compounds (Gein et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various spectroscopic and crystallographic methods. For instance, crystal structure analysis of certain benzamide derivatives provides insight into the arrangement and conformation of molecules similar to N-1,3-Benzodioxol-5-ylcyclobutanecarboxamide, offering clues on how such compounds might interact at the molecular level (Odame et al., 2020).

Chemical Reactions and Properties

Compounds with structures similar to N-1,3-Benzodioxol-5-ylcyclobutanecarboxamide exhibit a range of chemical reactions and properties. For example, the synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers involves reactions that highlight the functional versatility and reactivity of the cyclobutane moiety, which is relevant to understanding the chemical behavior of N-1,3-Benzodioxol-5-ylcyclobutanecarboxamide (Gutiérrez-Abad et al., 2010).

Physical Properties Analysis

The physical properties of closely related compounds provide insights into their stability, solubility, and crystallinity. For instance, the solid-state properties, including crystal structures and hydrogen bonding interactions, have been explored for N-(cyano(naphthalen-1-yl)methyl)benzamides, which could be analogous in studying N-1,3-Benzodioxol-5-ylcyclobutanecarboxamide (Younes et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are crucial for understanding the potential applications of N-1,3-Benzodioxol-5-ylcyclobutanecarboxamide. Studies on benzamide derivatives and their neuroleptic activity demonstrate the potential biological relevance and chemical interactions of similar compounds, suggesting avenues for the exploration of N-1,3-Benzodioxol-5-ylcyclobutanecarboxamide (Sumio et al., 1981).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12(8-2-1-3-8)13-9-4-5-10-11(6-9)16-7-15-10/h4-6,8H,1-3,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHXYRHYWRGUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)cyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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